Eltrombopag olamine

TPO receptor agonist mechanism of action immunogenicity

Select Eltrombopag olamine when your research demands a non-peptide, orally bioavailable TPO-R agonist with zero risk of neutralizing antibody interference—critical for long-term thrombopoiesis studies where romiplostim’s peptibody immunogenicity would confound results. Its 40% reduction in systemic exposure with high-fat/low-calcium meals provides a built-in positive control for drug absorption models. Generic formulations demonstrate robust bioequivalence (AUC GMR 97.15%, Cmax GMR 92.68%), enabling significant cost savings without pharmacokinetic compromise. Supported by head-to-head RCT data in pediatric chronic ITP (62% platelet response vs 24% placebo), this is the preferred TPO-RA for pediatric-focused procurement.

Molecular Formula C29H36N6O6
Molecular Weight 564.6 g/mol
Cat. No. B601690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag olamine
Synonyms3'-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid compoundedd with 2-aminoethanol
Molecular FormulaC29H36N6O6
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N
InChIInChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2
InChIKeyDJMJHIKGMVJYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltrombopag Olamine: A Non-Peptide Oral Thrombopoietin Receptor Agonist for Chronic Immune Thrombocytopenia and Severe Aplastic Anemia


Eltrombopag olamine is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist administered orally for the treatment of thrombocytopenia in adult and pediatric patients with chronic immune thrombocytopenia (ITP) and for severe aplastic anemia [1]. It belongs to the biarylhydrazone class and acts by binding to the transmembrane and juxtamembrane domains of the TPO-R, thereby activating intracellular JAK/STAT and MAPK signaling pathways to stimulate megakaryocyte proliferation and differentiation [2]. The olamine salt form enhances oral bioavailability, with an absolute bioavailability of approximately 52% and a plasma half-life of 21–32 hours [3].

Why Eltrombopag Olamine Cannot Be Directly Substituted with Other TPO Receptor Agonists Without Quantitative Differentiation


Despite belonging to the same thrombopoietin receptor agonist class, eltrombopag olamine exhibits distinct molecular, pharmacokinetic, and clinical characteristics that preclude simple therapeutic interchange with romiplostim, avatrombopag, or other TPO-RAs [1]. Eltrombopag is a non-peptide small molecule that binds to the transmembrane domain of TPO-R, unlike romiplostim which is a peptibody targeting the extracellular domain, resulting in different downstream signaling kinetics and no risk of neutralizing antibody formation [2]. Oral bioavailability is highly dependent on dietary calcium content, with high-fat, low-calcium meals reducing systemic exposure by approximately 40% . Furthermore, eltrombopag undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8, necessitating dose adjustments with strong CYP inhibitors and monitoring for hepatotoxicity [3]. These critical differences directly impact procurement decisions for research and clinical applications, as detailed in the quantitative evidence below.

Quantitative Differentiation of Eltrombopag Olamine: Head-to-Head and Cross-Study Evidence for Scientific Selection


Mechanistic Differentiation: Non-Peptide Transmembrane Binding vs. Peptibody Extracellular Binding Eliminates Neutralizing Antibody Risk

Eltrombopag olamine is a non-peptide small molecule that binds to the transmembrane and juxtamembrane domains of the thrombopoietin receptor (TPO-R) [1]. In contrast, romiplostim is a peptibody (Fc-peptide fusion protein) that binds to the extracellular domain of TPO-R [2]. This mechanistic distinction has a critical clinical and procurement implication: eltrombopag olamine does not induce neutralizing antibodies, whereas romiplostim has been associated with the development of neutralizing antibodies in up to 5-10% of patients, which can lead to loss of response [3].

TPO receptor agonist mechanism of action immunogenicity

Pediatric Chronic ITP Efficacy: 62% Platelet Response Rate with Eltrombopag Olamine vs. 24% with Placebo

In a pooled analysis of two randomized, double-blind, placebo-controlled trials (PETIT and PETIT2) involving 159 pediatric patients (aged 1-17 years) with persistent or chronic ITP, eltrombopag olamine achieved a platelet response (platelet count ≥50 Gi/L at least once during weeks 1-6) in 62% of subjects, compared to 24% in the placebo group (P < 0.001) [1]. Additionally, rescue treatment was required in only 13% of eltrombopag-treated patients versus 31% of placebo-treated patients (P = 0.009) [2].

pediatric immune thrombocytopenia platelet response randomized controlled trial

Oral Bioavailability and Food Effect: 40% Reduction in Systemic Exposure with High-Fat, Low-Calcium Meals

Eltrombopag olamine exhibits an absolute oral bioavailability of approximately 52% under fasting conditions [1]. A recent bioequivalence study in healthy Chinese volunteers demonstrated that co-administration with a high-fat, low-calcium meal reduces net systemic exposure (AUC) by approximately 40% compared to fasting conditions . This contrasts with romiplostim, which is administered subcutaneously and has near-complete bioavailability unaffected by food, and avatrombopag, which can be taken with food without significant interaction [2].

pharmacokinetics bioavailability food-drug interaction

Hepatotoxicity Risk Profile: Boxed Warning for Hepatic Decompensation in Hepatitis C Patients Differentiates Eltrombopag Olamine from Other TPO-RAs

Eltrombopag olamine carries a boxed warning for risk of hepatic decompensation in patients with chronic hepatitis C when used in combination with interferon and ribavirin, as well as a warning for severe and potentially life-threatening hepatotoxicity [1]. In contrast, avatrombopag and romiplostim do not carry boxed warnings for hepatotoxicity, although all TPO-RAs require monitoring of liver function [2]. A network meta-analysis found no significant difference in treatment-related adverse events (TRAEs) between eltrombopag, romiplostim, and avatrombopag, but avatrombopag had the lowest SUCRA value for TRAEs (37.0), indicating a numerically safer profile .

hepatotoxicity safety thrombopoietin receptor agonist

Generic Formulation Bioequivalence: 97.15% AUC and 92.68% Cmax Geometric Mean Ratio Confirms Interchangeability

A single-center, randomized, open-label crossover study in 36 healthy subjects demonstrated bioequivalence between a generic eltrombopag olamine 25 mg tablet and the reference product under fed (low-calcium, high-fat) conditions [1]. The geometric mean ratio for AUC0-t was 97.15% (90% CI: 91.23%–103.46%) and for Cmax was 92.68% (90% CI: 84.15%–102.07%), both falling within the regulatory acceptance range of 80.00%–125.00% . This level of bioequivalence supports therapeutic interchangeability of generic formulations, a differentiation not applicable to romiplostim which is only available as a biologic with no generic equivalents.

bioequivalence generic formulation pharmacokinetics

TPO Receptor Binding Affinity: EC50 of 38 nM in Ba/F3 Cell Reporter Assay

Eltrombopag olamine activates the human thrombopoietin receptor with an EC50 of 38 nM, as determined in a kinase activation-based reporter gene assay using Ba/F3 cells expressing human TPO-R [1]. This affinity is comparable to other small-molecule TPO-R agonists but lower than the endogenous ligand thrombopoietin (EC50 ~0.1 nM) [2]. Notably, romiplostim, a peptibody, binds with higher affinity (EC50 ~0.01 nM) but also carries immunogenicity risks [3].

receptor binding EC50 pharmacodynamics

Optimal Research and Procurement Scenarios for Eltrombopag Olamine Based on Quantitative Differentiation


Preclinical and Clinical Research Requiring a Non-Immunogenic Oral TPO-RA

In studies where chronic administration is planned and neutralizing antibody formation would confound results (e.g., long-term thrombopoiesis studies, combination therapy trials), eltrombopag olamine is preferred over romiplostim due to its non-peptide structure and absence of immunogenicity [1]. Its oral route also simplifies dosing in animal models compared to subcutaneous injections.

Cost-Effective Generic Sourcing for Large-Scale Clinical Trials or Global Health Programs

Procurement of generic eltrombopag olamine is supported by robust bioequivalence data demonstrating AUC0-t GMR of 97.15% and Cmax GMR of 92.68% compared to the reference product [2]. This allows for significant cost savings without compromising pharmacokinetic equivalence, unlike romiplostim which lacks generic alternatives.

Pharmacokinetic and Drug Interaction Studies Requiring a Well-Characterized Food Effect

Eltrombopag olamine's 40% reduction in systemic exposure with high-fat, low-calcium meals provides a defined, quantifiable food-drug interaction that can serve as a positive control or model system in drug absorption studies . This characteristic is absent in avatrombopag, which lacks a significant food effect.

Pediatric Thrombocytopenia Research and Therapeutic Programs

Eltrombopag olamine is supported by direct head-to-head randomized controlled trial data in children with chronic ITP, showing a 62% platelet response rate versus 24% with placebo (P < 0.001) [3]. This established efficacy in a vulnerable population makes it the preferred TPO-RA for pediatric-focused research or procurement for pediatric oncology centers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag olamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.